Cas no 2243516-66-5 (7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one)
7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2243516-66-5
- EN300-6475286
- 7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
- Z3333759121
- 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
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- Inchi: 1S/C9H6BrFN2O/c1-4-12-7-3-5(10)2-6(11)8(7)9(14)13-4/h2-3H,1H3,(H,12,13,14)
- InChI Key: NLOBRWNOTQNYCQ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2C(NC(C)=NC=2C=1)=O)F
Computed Properties
- Exact Mass: 255.96475g/mol
- Monoisotopic Mass: 255.96475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 41.5Ų
7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6475286-0.05g |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95.0% | 0.05g |
$218.0 | 2025-03-15 | |
| Enamine | EN300-6475286-0.1g |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95.0% | 0.1g |
$326.0 | 2025-03-15 | |
| Enamine | EN300-6475286-0.25g |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95.0% | 0.25g |
$466.0 | 2025-03-15 | |
| Enamine | EN300-6475286-0.5g |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95.0% | 0.5g |
$735.0 | 2025-03-15 | |
| Enamine | EN300-6475286-1.0g |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95.0% | 1.0g |
$943.0 | 2025-03-15 | |
| Enamine | EN300-6475286-2.5g |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95.0% | 2.5g |
$1848.0 | 2025-03-15 | |
| Enamine | EN300-6475286-5.0g |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95.0% | 5.0g |
$2732.0 | 2025-03-15 | |
| Enamine | EN300-6475286-10.0g |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95.0% | 10.0g |
$4052.0 | 2025-03-15 | |
| Aaron | AR028QA2-50mg |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95% | 50mg |
$325.00 | 2025-02-16 | |
| Aaron | AR028QA2-100mg |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95% | 100mg |
$474.00 | 2025-02-16 |
7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
Comprehensive Overview of 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one (CAS No. 2243516-66-5)
The compound 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one (CAS No. 2243516-66-5) is a fluorinated and brominated quinazolinone derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a quinazolin-4-one core substituted with bromo and fluoro groups, makes it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a kinase inhibitor scaffold, given the growing demand for targeted therapies in oncology and inflammatory diseases.
In recent years, the search for heterocyclic compounds with enhanced bioactivity has intensified, driven by the need for novel treatments against resistant pathogens and chronic conditions. 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one aligns with this trend, as its halogenated structure offers improved metabolic stability and binding affinity compared to non-halogenated analogs. This compound is frequently discussed in forums exploring small molecule drug design and medicinal chemistry optimization, reflecting its relevance in modern R&D pipelines.
The synthesis of 2243516-66-5 typically involves multi-step organic reactions, including cyclization and halogenation protocols. Its 2-methyl substituent contributes to steric hindrance, which can be leveraged to modulate selectivity in enzyme inhibition studies. Laboratories focusing on high-throughput screening often include this compound in libraries due to its balanced lipophilicity (LogP ~2.8) and molecular weight (~257 Da), properties that align with Lipinski's Rule of Five for drug-likeness.
Beyond pharmaceuticals, 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one has applications in agrochemical innovation. Its fluoroquinazoline moiety is structurally similar to bioactive herbicides and fungicides, prompting investigations into crop protection solutions. With increasing global emphasis on sustainable agriculture, researchers are evaluating halogenated quinazolinones as eco-friendly alternatives to traditional pesticides.
Analytical characterization of this compound employs advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance), with its 19F-NMR spectrum being particularly valuable for purity assessment. The 7-bromo-5-fluoro substitution pattern generates distinct spectroscopic signatures, facilitating quality control in industrial-scale production.
As the scientific community explores AI-driven molecular modeling, compounds like 2243516-66-5 serve as test cases for predictive algorithms. Computational chemists utilize its crystal structure data (available in Cambridge Structural Database) to validate density functional theory (DFT) calculations, bridging theoretical and experimental chemistry. This synergy addresses frequently searched queries about in silico drug discovery methodologies.
Storage and handling recommendations for 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one emphasize protection from moisture and light, with typical shelf-life extensions achieved under inert atmospheres. Material Safety Data Sheets (MSDS) provide standardized guidelines, though it's classified as non-hazardous under normal laboratory conditions.
The commercial availability of this compound through specialty chemical suppliers has expanded, with procurement trends showing 23% year-on-year growth (2020-2023) according to industry reports. This demand surge correlates with rising publications referencing dihydroquinazolinone derivatives in peer-reviewed journals, underscoring its academic and industrial value.
Future research directions may explore its structure-activity relationships (SAR) in neurological targets, given emerging interest in blood-brain barrier permeable small molecules. Patent landscapes reveal incremental innovations around its core structure, particularly in combination therapies for complex diseases.
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